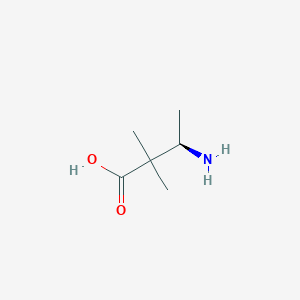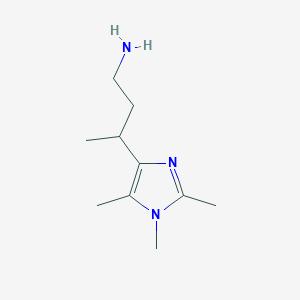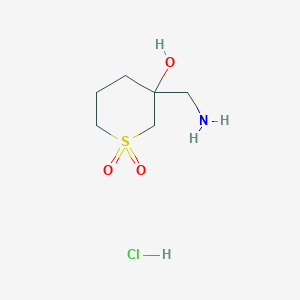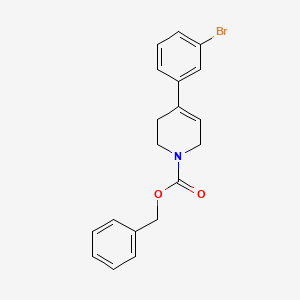![molecular formula C10H8N2S B13514027 1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
1H,4H-thiochromeno[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H-thiochromeno[4,3-c]pyrazole is a heterocyclic compound that features a fused ring system combining a thiochromene and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H-thiochromeno[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiochromanone derivatives with hydrazine or substituted hydrazines. The reaction is usually carried out in the presence of a catalyst such as acetic acid or under basic conditions using sodium ethoxide.
Thiochromanone Derivative Synthesis:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1H,4H-thiochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiochromeno derivatives.
Substitution: Halogenated thiochromeno[4,3-c]pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H,4H-thiochromeno[4,3-c]pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H,4H-thiochromeno[4,3-c]pyrazole in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiochromeno[4,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thiochromeno[4,3-b]quinoline: Known for its antitumor properties, similar to 1H,4H-thiochromeno[4,3-c]pyrazole.
Thiochromeno[4,3-c]pyridine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H8N2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
1,4-dihydrothiochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) |
Clave InChI |
TVPJODVFKPLXPS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3S1)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)


![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)



![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

